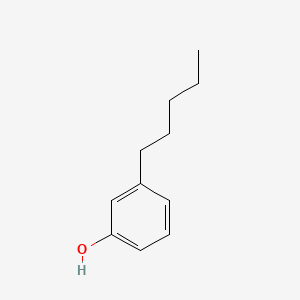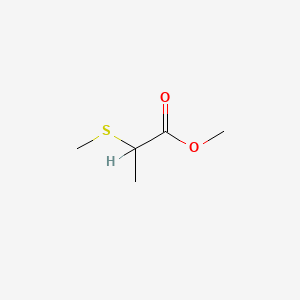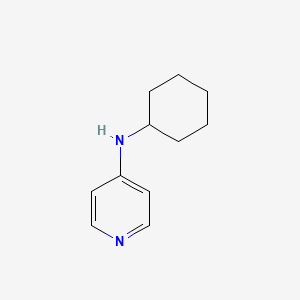
Benzenepropanol, 4-methyl-
概要
説明
“Benzenepropanol, 4-methyl-” is a chemical compound with the molecular formula C10H14O . It is also known by other names such as 3-(p-Tolyl)propan-1-ol, 3-P-tolyl-propan-1-ol, and 3-(4-methylphenyl)propan-1-ol .
Synthesis Analysis
While specific synthesis methods for “Benzenepropanol, 4-methyl-” were not found in the search results, a related compound, 4-methyl-N-(phenylacetyl)benzenesulfonamide, has been synthesized via a Cu(I)-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of “Benzenepropanol, 4-methyl-” consists of a benzene ring attached to a propanol group with a methyl group on the fourth carbon of the benzene ring . The InChI representation of the molecule isInChI=1S/C10H14O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,2-3,8H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “Benzenepropanol, 4-methyl-” were not found in the search results, it’s worth noting that benzene derivatives can undergo nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Physical And Chemical Properties Analysis
“Benzenepropanol, 4-methyl-” has a molecular weight of 150.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 150.104465066 g/mol . The topological polar surface area is 20.2 Ų .科学的研究の応用
Analytical Chemistry in Cosmetic Products
A study by Miralles et al. (2016) developed an analytical method for the determination of alternative preservatives, including phenylpropanol variants, in cosmetic products. This method utilizes liquid chromatography with UV spectrophotometric detection following chromophoric derivatization, demonstrating its utility in the quality control of cosmetics containing such compounds as preservative agents Miralles et al., 2016.
Environmental Toxicology and DNA Methylation
Research by Hu et al. (2014) focused on the effects of benzene and its metabolites, including structures related to "Benzenepropanol, 4-methyl-", on global DNA methylation in human normal hepatic L02 cells. This study elucidates the potential epigenetic mechanisms by which benzene metabolites could disrupt DNA methylation, indicating their significance in understanding carcinogenesis risks associated with benzene exposure Hu et al., 2014.
Electrochemical Synthesis
Zhang et al. (2009) explored the use of isopropanol as a solvent for the electrochemical oxidation of p-xylene, leading to products such as 1-dimethoxymethyl-4-methyl benzene. Their findings highlight the potential of specific solvents to enhance the yields of desired electrochemical reactions, offering insights into the production of chemical additives Zhang et al., 2009.
Phytochemistry and Systematic Botany
A study by Sy et al. (1997) on the phytochemistry of Illicium dunnianum revealed the presence of phenylpropanoids, underscoring the importance of chemical investigations in understanding the systematic position and phylogenetic relationships of plant species. This research provides a chemical perspective to botanical classifications Sy et al., 1997.
Liquid Crystal Research
Kim et al. (2008) synthesized a series of cholesteric glassy liquid crystals with benzene core functionalized with hybrid chiral-nematic mesogens. This work contributes to the understanding of structure-property relationships in liquid crystals, potentially benefiting material science and display technology Kim et al., 2008.
Thermodynamics and Solubility Studies
Xu et al. (2016) determined the solubility and thermodynamic functions of 1-methyl-4-(methylsulfonyl)benzene in various solvents, providing valuable data for the purification process of similar compounds. This research emphasizes the role of thermodynamics in chemical engineering and process optimization Xu et al., 2016.
Environmental Science and Pollution Recovery
Muthuraman et al. (2009) investigated the liquid-liquid extraction of methylene blue from industrial wastewater using benzoic acid, offering a method for the recovery of industrial dyes and potentially reducing environmental pollution. This study highlights innovative approaches to wastewater treatment and chemical recovery Muthuraman et al., 2009.
Safety and Hazards
When handling “Benzenepropanol, 4-methyl-”, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . If it comes into contact with the eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .
作用機序
Target of Action
Similar compounds have been found to interact with enzymes such asNicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase and Catechol 1,2-dioxygenase . These enzymes play crucial roles in various biochemical processes, including nucleotide synthesis and aromatic compound degradation .
Mode of Action
This can result in alterations to the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
Given its potential targets, it may influence pathways related to nucleotide synthesis and aromatic compound degradation
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys . The bioavailability of Benzenepropanol, 4-methyl- would depend on these ADME properties.
Result of Action
Given its potential targets, it may influence cellular processes related to nucleotide synthesis and aromatic compound degradation . The exact effects would depend on the specific cells and tissues in which these targets are expressed.
特性
IUPAC Name |
3-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIRMTSCELFREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968893 | |
| Record name | 3-(4-Methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5406-39-3 | |
| Record name | Benzenepropanol, 4-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














